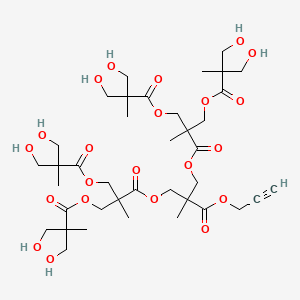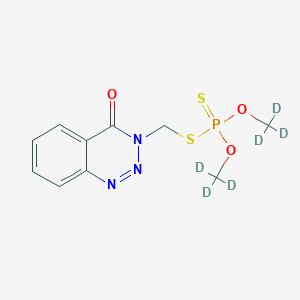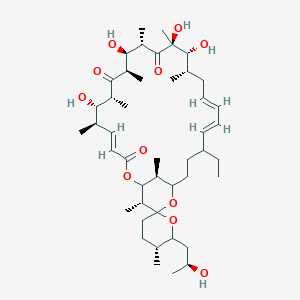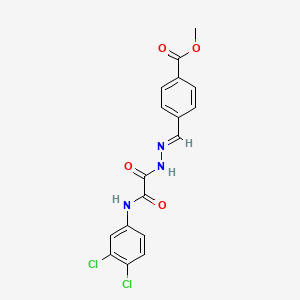
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves replacing hydrogen atoms with deuterium atoms using deuterated reagents or solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated feedstocks. These methods are optimized for high yield and purity, ensuring the consistent production of deuterated compounds for research and commercial applications.
化学反应分析
Types of Reactions
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
科学研究应用
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用机制
The mechanism of action of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one involves its interaction with molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity, reaction kinetics, and metabolic stability. These changes can lead to different biological and chemical effects compared to non-deuterated compounds.
相似化合物的比较
Similar Compounds
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-amine: A similar deuterated compound with applications in chemical and biological research.
4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Another deuterated compound used in various scientific studies.
Uniqueness
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is unique due to its specific deuterium labeling pattern and its potential applications in diverse fields. Its altered reaction kinetics and metabolic stability make it a valuable tool for researchers studying the effects of deuterium incorporation in chemical and biological systems.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
173.33 g/mol |
IUPAC 名称 |
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1/hD |
InChI 键 |
JWUXJYZVKZKLTJ-AWFCJHQLSA-N |
手性 SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CC1(CC(=O)CC(N1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



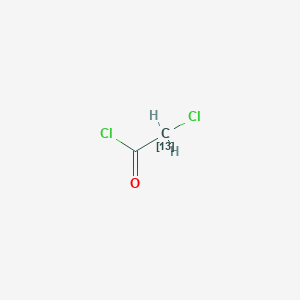


![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
